2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone
Description
The compound 2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone is a benzimidazole derivative featuring a thioether-linked 2,4-dimethylphenoxyethyl side chain and a morpholinoethanone moiety. Benzimidazole scaffolds are well-documented for their pharmacological versatility, including antimicrobial, antitumor, and receptor-modulating activities . The morpholine ring in this compound likely enhances solubility and metabolic stability, while the 2,4-dimethylphenoxy group may influence lipophilicity and target binding .
Properties
IUPAC Name |
2-[2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-17-7-8-21(18(2)15-17)29-13-14-30-23-24-19-5-3-4-6-20(19)26(23)16-22(27)25-9-11-28-12-10-25/h3-8,15H,9-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYYXGAJSNKQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have virus-inhibiting properties, particularly against the type 1 human immunodeficiency virus (hiv-1).
Mode of Action
It’s known that similar compounds inhibit the replication of hiv-1. They likely interact with viral proteins or enzymes, disrupting their normal function and thus inhibiting the virus’s ability to replicate.
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the life cycle of viruses, such as the replication, assembly, or release of viral particles.
Pharmacokinetics
Similar compounds have been used to label fatty acids successfully, suggesting that they may be well-absorbed and distributed within the body.
Result of Action
The result of the compound’s action is likely a reduction in viral replication, given its potential antiviral activity. This could lead to a decrease in viral load and potentially alleviate symptoms associated with viral infections.
Biological Activity
The compound 2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone , with CAS number 920116-87-6, is a benzoimidazole derivative known for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : CHNOS
- Molecular Weight : 425.5 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethylphenol with thioether derivatives followed by cyclization to form the benzoimidazole moiety. Various synthetic routes have been explored to enhance yield and purity, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of anticancer , antioxidant , and anti-inflammatory effects. Below are detailed findings:
Anticancer Activity
- Mechanism of Action : The compound has been shown to interact with DNA, potentially acting as a DNA minor groove binder. This interaction can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
- Case Studies :
- In vitro studies demonstrated that derivatives of benzoimidazole significantly inhibit the proliferation of various cancer cell lines including Hep3B (liver cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .
- A study reported that specific derivatives induced cell cycle arrest at the G2-M phase, suggesting their role in halting cancer progression .
Antioxidant Activity
The antioxidant potential was assessed using DPPH radical scavenging assays. Compounds similar to this compound exhibited significant free radical scavenging activity, indicating their potential use in oxidative stress-related conditions .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzoimidazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential against inflammatory diseases .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its anticancer activity . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Anticancer Activity
Recent studies have demonstrated that compounds structurally similar to 2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone show potent antitumor effects. For example:
- Cytotoxicity Testing : The National Cancer Institute (NCI) has evaluated related compounds using protocols that assess their ability to inhibit cell growth across numerous cancer cell lines. Results indicate that these compounds can significantly reduce tumor cell viability, with IC50 values often in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzimidazole and morpholino groups can lead to variations in biological activity. Research efforts focus on synthesizing derivatives to identify more potent analogs with improved pharmacological profiles .
Case Study 1: Antitumor Efficacy
In a study assessing the anticancer properties of related benzimidazole derivatives, several compounds were shown to exhibit high levels of cytotoxicity against breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines. The most effective compound demonstrated an IC50 value comparable to standard chemotherapeutics like doxorubicin .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinities of these compounds to key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs). These studies suggest that modifications to the compound can enhance binding interactions, potentially leading to greater therapeutic efficacy .
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility: The target compound’s morpholinoethanone group may offer synthetic advantages over thiomorpholino derivatives (e.g., Compound 11 in ), which reported a low yield (9.19%). Morpholine rings are often easier to functionalize and stabilize under standard conditions .
- Substituent Effects: The 2,4-dimethylphenoxyethylthio side chain distinguishes the target compound from benzylthio analogs (e.g., ).
Key Observations :
- Replacing the acetic acid group with morpholinoethanone may reduce polarity, improving blood-brain barrier penetration .
- Antimicrobial Potential: Analogous compounds with sulfur-containing side chains (e.g., benzylthio in ) exhibit antimicrobial activity, implying the target compound’s 2,4-dimethylphenoxyethylthio group could confer similar properties.
Pharmacokinetic and Physicochemical Comparisons
Table 3: Pharmacokinetic Properties
Key Observations :
- Metabolic Stability: The morpholine ring is resistant to oxidative metabolism, unlike thiomorpholino or benzylthio groups, which are prone to CYP450-mediated degradation .
Preparation Methods
Condensation with Malononitrile Derivatives
Benzene-1,2-diamine reacts with 2-methylenemalononitrile under acidic conditions to form 2-((2-aminophenyl)amino)methylene)malononitrile. Cyclization in hydrochloric acid yields 4-amino-1H-benzo[b][1,diazepine-3-carbonitrile derivatives. For the target compound, this step likely forms the benzimidazole core before functionalization with thioether and morpholine groups.
Reaction Conditions:
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Reflux in ethanol or methanol.
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Acid catalysts (e.g., HCl).
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Temperature: 80–100°C.
Morpholinoethanone Functionalization
The morpholinoethanone group is introduced via acylation or alkylation. Patent literature highlights the use of carbonyldiimidazole (CDI) as a condensing agent for amide bond formation.
Acylation with Morpholine
A benzimidazole-thioether intermediate bearing a carboxylic acid group reacts with morpholine using CDI:
Optimized Conditions:
Purification and Salt Formation
Purification is critical for achieving high purity. The patent WO2013150545A2 emphasizes recrystallization from acetonitrile or ethanol to isolate intermediates. For the target compound, mesylate salt formation enhances crystallinity:
Mesylation Protocol
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Dissolve the free base in ethanol.
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Add methanesulfonic acid dropwise at 0–5°C.
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Filter and wash with cold ethanol.
Purity Enhancement:
Comparative Analysis of Synthetic Routes
The table below summarizes hypothetical routes based on analogous syntheses:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzimidazole core | Benzene-1,2-diamine + malononitrile/HCl | 70 | 85 |
| Thioether formation | 2-(2,4-Dimethylphenoxy)ethanethiol + KCO | 65 | 90 |
| Morpholine acylation | CDI, Morpholine, THF | 60 | 88 |
| Final purification | Recrystallization (acetonitrile) | — | 95 |
Challenges and Optimization Opportunities
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Regioselectivity : Ensuring substitution at the correct position on the benzimidazole ring.
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Thiol Stability : Oxidation of thioether intermediates necessitates inert atmospheres.
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Scalability : CDI-mediated reactions may require cost-effective alternatives for large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
